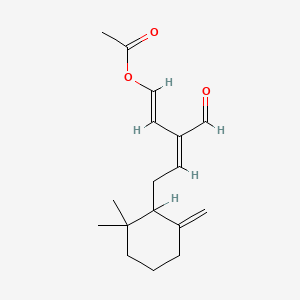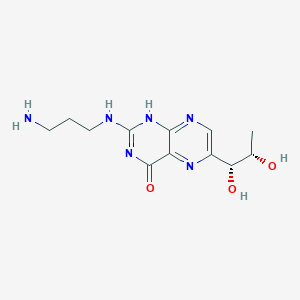
L-glutamate MNI-cagé
Vue d'ensemble
Description
Applications De Recherche Scientifique
MNI-caged-L-glutamate is widely used in neurobiological research to study fast synaptic glutamate receptors. It is particularly valuable for in situ studies due to its ability to release L-glutamate rapidly and efficiently upon light exposure . This compound is also suitable for use with two-photon uncaging microscopy, making it compatible with other chromophores used for fluorescence imaging, such as green fluorescent protein, yellow fluorescent protein, and most calcium dyes . Additionally, MNI-caged-L-glutamate is pharmacologically inactive at neuronal glutamate receptors and transporters, allowing for precise control in experimental settings .
Mécanisme D'action
Target of Action
MNI-caged-L-glutamate is a form of glutamate linked to a photo-protecting group, 4-methoxy-7-nitroindolinyl (MNI) . It is pharmacologically inactive at neuronal glutamate receptors and transporters at concentrations up to mM . This compound can be used for in situ studies of fast synaptic glutamate receptors .
Mode of Action
MNI-caged-L-glutamate rapidly and efficiently releases L-glutamate by photolysis (300 - 380 nm excitation) with a quantum yield in the 0.065-0.085 range . It is also suitable for use with two-photon uncaging microscopy .
Pharmacokinetics
MNI-caged-L-glutamate is water-soluble, stable at neutral pH, and highly resistant to hydrolysis . These properties suggest that it has good bioavailability.
Result of Action
The primary result of MNI-caged-L-glutamate action is the rapid and efficient release of L-glutamate upon light exposure . This allows for precise control of glutamate activity in neuronal studies, enabling researchers to study the effects of glutamate on neuronal function and synaptic plasticity.
Action Environment
The action of MNI-caged-L-glutamate is influenced by light, as light exposure triggers the release of L-glutamate . Therefore, the intensity and wavelength of light used in experiments can affect the efficacy of MNI-caged-L-glutamate. Additionally, since MNI-caged-L-glutamate is stable at neutral pH , changes in environmental pH could potentially influence its stability and efficacy.
Analyse Biochimique
Biochemical Properties
MNI-caged-L-glutamate interacts with various biomolecules in its role as a photoreleaser of L-glutamate . It is highly resistant to hydrolysis and is pharmacologically inactive at neuronal glutamate receptors and transporters up to millimolar concentrations .
Cellular Effects
MNI-caged-L-glutamate has significant effects on various types of cells and cellular processes. It influences cell function by releasing L-glutamate, which is a crucial neurotransmitter involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of MNI-caged-L-glutamate involves the rapid and efficient release of L-glutamate by photolysis . This process occurs with a quantum yield in the 0.065-0.085 range . The released L-glutamate can then interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, MNI-caged-L-glutamate exhibits changes in its effects over time. It is stable at neutral pH and is highly resistant to hydrolysis . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of MNI-caged-L-glutamate vary with different dosages in animal models
Metabolic Pathways
Given that it releases L-glutamate, it may be involved in the metabolic pathways of this neurotransmitter .
Transport and Distribution
Its water-soluble nature suggests that it could be transported and distributed via aqueous channels within the body .
Subcellular Localization
Given its role as a photoreleaser of L-glutamate, it is likely to be found in areas where L-glutamate is present or required .
Méthodes De Préparation
La synthèse du L-glutamate cagé au MNI implique la fixation du groupe 4-méthoxy-7-nitroindolyle au L-glutamate. Les conditions réactionnelles comprennent généralement une photolyse avec une excitation dans la plage de 300 à 380 nm, ce qui libère efficacement le L-glutamate avec un rendement quantique dans la plage de 0,065 à 0,085 . Les méthodes de production industrielle visent à garantir une pureté élevée (≥99 %) et une stabilité à pH neutre .
Analyse Des Réactions Chimiques
Le L-glutamate cagé au MNI subit une photolyse, un type de réaction de substitution, où le groupe 4-méthoxy-7-nitroindolyle est clivé lors de l'exposition à la lumière, libérant du L-glutamate. La réaction est très efficace et rapide, se produisant en moins d'une microseconde . Les réactifs couramment utilisés dans ces réactions comprennent l'eau, car le L-glutamate cagé au MNI est soluble dans l'eau et stable à pH neutre .
Applications de la recherche scientifique
Le L-glutamate cagé au MNI est largement utilisé dans la recherche neurobiologique pour étudier les récepteurs synaptiques du glutamate à action rapide. Il est particulièrement précieux pour les études in situ en raison de sa capacité à libérer rapidement et efficacement du L-glutamate lors de l'exposition à la lumière . Ce composé est également adapté à l'utilisation avec la microscopie de décageage à deux photons, ce qui le rend compatible avec d'autres chromophores utilisés pour l'imagerie de fluorescence, tels que la protéine fluorescente verte, la protéine fluorescente jaune et la plupart des colorants calciques . De plus, le L-glutamate cagé au MNI est pharmacologiquement inactif au niveau des récepteurs et des transporteurs neuronaux du glutamate, ce qui permet un contrôle précis dans les conditions expérimentales .
Mécanisme d'action
Le mécanisme d'action du L-glutamate cagé au MNI implique la photolyse du groupe 4-méthoxy-7-nitroindolyle lors de l'exposition à la lumière, ce qui libère du L-glutamate. Ce processus est très efficace, avec un rendement quantique dans la plage de 0,065 à 0,085 . Le L-glutamate libéré peut ensuite interagir avec les récepteurs synaptiques du glutamate, facilitant l'étude de la transmission synaptique rapide et de la dynamique des récepteurs .
Comparaison Avec Des Composés Similaires
Le L-glutamate cagé au MNI est 2,5 fois plus efficace pour libérer du L-glutamate que le L-glutamate cagé au NI . Des composés similaires comprennent d'autres neurotransmetteurs cagés tels que les dérivés ortho-nitrobenzyle de la carbamoylcholine, l'acide gamma-aminobutyrique cagé et l'inositol phosphate cagé . L'avantage unique du L-glutamate cagé au MNI réside dans sa grande efficacité et sa compatibilité avec la microscopie de décageage à deux photons, ce qui en fait un choix privilégié pour les études neurobiologiques précises .
Propriétés
IUPAC Name |
(2S)-2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIDBZKXGUNITQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424987 | |
| Record name | MNI-caged-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295325-62-1 | |
| Record name | MNI-caged-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B1677303.png)

![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/new.no-structure.jpg)

